- Synthesis of nitriles via palladium-catalyzed water shuffling from amides to acetonitrileOrganic & Biomolecular Chemistry, 2014, 12(45), 9109-9112,
Cas no 939-79-7 (2-Nitro-p-toluonitrile)

2-Nitro-p-toluonitrile structure
Nome del prodotto:2-Nitro-p-toluonitrile
2-Nitro-p-toluonitrile Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-Nitro-4-methylbenzonitrile
- 4-Methyl-3-nitrobenzonitrile
- 2-Nitro-p-toluonitri
- 2-Nitro-p-toluonitrile
- 3-nitro-P-tolunitrile
- 1-methyl-4-cyano-2-nitrobenzene
- 2-nitro-4-cyanotoluene
- 4-Cyano-2-nitrotoluene
- 4-methyl-3-nitrobenzenecarbonitrile
- 5-Cyano-2-methylnitrobenzene
- Benzonitrile,4-methyl-3-nitro
- MagnesiuM chloride
- Benzonitrile, 4-methyl-3-nitro-
- 4-Methyl-3-nitro-benzonitrile
- KOFBNBCOGKLUOM-UHFFFAOYSA-N
- PubChem4817
- 3-Nitro-4-methylbenzonitril
- KSC490M7N
- 4-methyl-3-nitro benzonitrile
- 3-nitro-4-methyl benzonitrile
- BEN166
- 4-Methyl-3-nitrobenzonitrile (ACI)
- p-Tolunitrile, 3-nitro- (7CI)
- 3-Nitro-4-tolunitrile
- AB-337/25021030
- EN300-97889
- PS-5268
- J-512965
- 4-Methyl-3-nitrobenzonitrile, 97%
- AC-4101
- DTXSID70343370
- STL367706
- AKOS000447038
- 939-79-7
- InChI=1/C8H6N2O2/c1-6-2-3-7(5-9)4-8(6)10(11)12/h2-4H,1H
- M1946
- SY017139
- MFCD00031482
- DB-006507
- CS-W002158
- SCHEMBL323126
-
- MDL: MFCD00031482
- Inchi: 1S/C8H6N2O2/c1-6-2-3-7(5-9)4-8(6)10(11)12/h2-4H,1H3
- Chiave InChI: KOFBNBCOGKLUOM-UHFFFAOYSA-N
- Sorrisi: N#CC1C=C([N+](=O)[O-])C(C)=CC=1
- BRN: 2047311
Proprietà calcolate
- Massa esatta: 162.042927g/mol
- Carica superficiale: 0
- XLogP3: 2.1
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta legami ruotabili: 0
- Massa monoisotopica: 162.042927g/mol
- Massa monoisotopica: 162.042927g/mol
- Superficie polare topologica: 69.6Ų
- Conta atomi pesanti: 12
- Complessità: 225
- Conta atomi isotopi: 0
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conteggio di unità legate in modo Covalent: 1
- Carica superficiale: 0
- Conta Tautomer: niente
Proprietà sperimentali
- Colore/forma: Pale-yellow to Yellow-brown Solid
- Densità: 1.2600
- Punto di fusione: 105.0 to 109.0 deg-C
- Punto di ebollizione: 171°C/12mmHg(lit.)
- Punto di infiammabilità: 171°C/12mm
- PSA: 69.61000
- LogP: 2.29808
- Solubilità: Non determinato
2-Nitro-p-toluonitrile Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H315,H319,H335
- Dichiarazione di avvertimento: P261,P305+P351+P338
- Numero di trasporto dei materiali pericolosi:3439
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: S26-S36
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:6.1
- PackingGroup:III
- Condizioni di conservazione:Store at room temperature
- Gruppo di imballaggio:III
- Termine di sicurezza:6.1
- Frasi di rischio:R36/37/38
2-Nitro-p-toluonitrile Dati doganali
- CODICE SA:2926909090
- Dati doganali:
Codice doganale cinese:
2926909090Panoramica:
2926909090 Altri composti a base di nitrili. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
HS:2926909090 altri composti a funzione nitrile IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%
2-Nitro-p-toluonitrile Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047051-25g |
4-Methyl-3-nitrobenzonitrile |
939-79-7 | 98% | 25g |
¥80.00 | 2024-04-24 | |
Alichem | A010003461-1g |
4-Methyl-3-nitrobenzonitrile |
939-79-7 | 97% | 1g |
$1519.80 | 2023-08-31 | |
Enamine | EN300-97889-2.5g |
4-methyl-3-nitrobenzonitrile |
939-79-7 | 95.0% | 2.5g |
$27.0 | 2025-03-21 | |
Apollo Scientific | OR4834-5g |
4-Methyl-3-nitrobenzonitrile |
939-79-7 | 5g |
£15.00 | 2025-02-20 | ||
Chemenu | CM157328-500g |
3-Nitro-4-methylbenzonitrile |
939-79-7 | 95+% | 500g |
$327 | 2022-06-09 | |
TRC | N572975-500mg |
2-Nitro-p-toluonitrile |
939-79-7 | 500mg |
$144.00 | 2023-05-17 | ||
Chemenu | CM157328-100g |
3-Nitro-4-methylbenzonitrile |
939-79-7 | 95%+ | 100g |
$84 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M18840-25g |
4-Methyl-3-nitrobenzonitrile |
939-79-7 | 25g |
¥156.0 | 2021-09-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047051-10g |
4-Methyl-3-nitrobenzonitrile |
939-79-7 | 98% | 10g |
¥46.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047051-500g |
4-Methyl-3-nitrobenzonitrile |
939-79-7 | 98% | 500g |
¥1581.00 | 2024-04-24 |
2-Nitro-p-toluonitrile Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Silver acetate , Lithium chloride Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ; 24 h, 80 °C
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: tert-Butanol , Hexamethyldisilane Catalysts: Palladium diacetate Solvents: Tetrahydrofuran ; 48 h, 55 °C
Riferimento
- Palladium-Catalyzed Cyanation of Arenediazonium Tetrafluoroborate Derivatives with 2-(Piperidin-1-yl)acetonitrile as the Cyano SourceSynthesis, 2022, 54(13), 3077-3084,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Nitric acid ; 0 °C → rt; 1 h, rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Riferimento
- Preparation of heterocyclic compounds as inhibitors of DNA gyrase for the treatment of bacterial infections, India, , ,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Nitric acid
Riferimento
- Syntheses in the indole series. IJournal of the Chemical Society, 1924, 125, 2285-91,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Cupric acetate , Silver oxide (Ag2O) Solvents: N-Methyl-2-pyrrolidone ; 20 h, 120 °C
Riferimento
- Copper- and silver-mediated cyanation of aryl iodides using DDQ as cyanide sourceChinese Journal of Chemistry, 2013, 31(4), 449-452,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 10 - 15 °C; 1 h, < 15 °C
Riferimento
- Experimental Measurement of Coil-Rod-Coil Block Copolymer Tracer Diffusion through Entangled Coil HomopolymersMacromolecules (Washington, 2013, 46(4), 1651-1658,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Dimethyl sulfoxide
Riferimento
- C-Azidodiazirines in the SRN1 reaction of azide ion with arylchlorodiazirines. Further insights into reaction mechanismJournal of Organic Chemistry, 1993, 58(27), 7700-8,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Ferrous sulfate Solvents: Dimethylformamide ; 3.3 h, reflux
Riferimento
- One pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride using ferrous sulphate in DMF under reflux conditionAsian Journal of Chemistry, 2012, 24(3), 1401-1402,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Nitric acid ; 0 °C → rt
Riferimento
- Mild Darzens Annulations for the Assembly of Trifluoromethylthiolated (SCF3) Aziridine and Cyclopropane StructuresOrganic Letters, 2021, 23(15), 6121-6125,
Synthetic Routes 10
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Nitric acid ; 20 min, rt; 1 h, rt; 30 min, rt
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Riferimento
- Synthesis of 6-cyanoindole-3-carboxaldehydeYingyong Huaxue, 2005, 22(4), 454-456,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 1 h, 0 °C; 4 h, 0 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Riferimento
- New herbicide mesosulfuron-methylWuhan Gongcheng Daxue Xuebao, 2011, 33(10), 1-3,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 1 h, 0 °C; 1 h, 0 °C
Riferimento
- Preparation of 5-[[(2-carbamoylphenyl)amino]sulfonyl]quinoxaline compounds as cholecystokinin 2 modulators, United States, , ,
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Sulfuric acid ; rt → 0 °C
1.2 Reagents: Nitric acid Solvents: Water ; 1 h, 0 °C; 3 h, 0 °C
1.3 Reagents: Water ; cooled
1.2 Reagents: Nitric acid Solvents: Water ; 1 h, 0 °C; 3 h, 0 °C
1.3 Reagents: Water ; cooled
Riferimento
- Synthesis of benzoic acid, 2-(aminosulfonyl)-4-[[(methylsulfonyl) amino] methyl]-, methyl esterNongyao, 2014, 53(4), 239-241,
Synthetic Routes 15
Condizioni di reazione
1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Sodium sulfate Solvents: Dimethylformamide ; 3 h, reflux
Riferimento
- One pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride using sodium sulphate in DMF under reflux conditionWorld Journal of Pharmacy and Pharmaceutical Sciences, 2014, 3(1), 592-596,
Synthetic Routes 16
Condizioni di reazione
1.1 Reagents: Formamide , Pyridine , Hydroxyamine hydrochloride Solvents: Xylene
Riferimento
- Formamide assisted one-pot conversion of aromatic aldehydes into the corresponding nitrilesJournal of Chemical Research, 2000, (1), 30-31,
Synthetic Routes 17
Condizioni di reazione
1.1 Reagents: Sulfuric acid ; rt → 0 °C; 20 min, 0 °C
1.2 Reagents: Fuming nitric acid Solvents: Water ; 1 h, 0 °C; 30 min, rt
1.3 Solvents: Water
1.2 Reagents: Fuming nitric acid Solvents: Water ; 1 h, 0 °C; 30 min, rt
1.3 Solvents: Water
Riferimento
- Synthesis and characterization of 4-methyl-3-nitrobenzonitrile and 2-methyl-5-nitrobenzonitrileHuaxue Yanjiu Yu Yingyong, 2008, 20(9), 1202-1204,
Synthetic Routes 18
Condizioni di reazione
1.1 Catalysts: Dipiperidinomethane , Palladium diacetate , 1,5-Bis(diphenylphosphino)pentane Solvents: Toluene ; 16 h, 160 °C
Riferimento
- Progress in the palladium-catalyzed cyanation of aryl chloridesChemistry - A European Journal, 2003, 9(8), 1828-1836,
Synthetic Routes 19
Condizioni di reazione
1.1 Reagents: Nitric acid
Riferimento
- Non-covalent thrombin inhibitors featuring P3-heterocycles with P1-monocyclic arginine surrogatesBioorganic & Medicinal Chemistry Letters, 2002, 12(8), 1203-1208,
2-Nitro-p-toluonitrile Raw materials
- 3H-Diazirine, 3-chloro-3-(4-methyl-3-nitrophenyl)-
- Borate(1-),tetrafluoro-
- 4-iodo-1-methyl-2-nitro-benzene
- 4-Methyl-3-nitrobenzamide
- 4-Methyl-3-nitrobenzaldehyde
- 1-Piperidineacetonitrile
- Benzenediazonium, 4-methyl-3-nitro-
2-Nitro-p-toluonitrile Preparation Products
2-Nitro-p-toluonitrile Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:939-79-7)2-Nitro-p-toluonitrile
Numero d'ordine:A15979
Stato delle scorte:in Stock
Quantità:500g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 04:04
Prezzo ($):303.0
2-Nitro-p-toluonitrile Letteratura correlata
-
1. CCCXXIX.—The isomerism of the oximes. Part XXIV. 4-Methoxy-3-methyl-, 3-nitro-4-methyl-, and some ortho-substituted benzaldoximesOscar L. Brady,Antoinette N. Cosson,Arthur J. Roper J. Chem. Soc. Trans. 1925 127 2427
-
Nilesh M. Patil,Manohar A. Bhosale,Bhalchandra M. Bhanage RSC Adv. 2015 5 86529
-
Xinhua Peng,Naoyuki Fukui,Masayuki Mizuta,Hitomi Suzuki Org. Biomol. Chem. 2003 1 2326
939-79-7 (2-Nitro-p-toluonitrile) Prodotti correlati
- 96784-54-2(3-Methyl-4-nitrobenzonitrile)
- 51762-67-5(3-nitrobenzene-1,2-dicarbonitrile)
- 26830-95-5(4-Methyl-2-nitrobenzonitrile)
- 64113-86-6(5-Methyl-2-nitrobenzonitrile)
- 35213-00-4(2,6-Dinitrobenzonitrile)
- 612-24-8(2-Nitrobenzonitrile)
- 20033-48-1(1,3-Benzenedicarbonitrile, 2-amino-5-nitro-)
- 1885-76-3(2-Methyl-6-nitrobenzonitrile)
- 17420-30-3(2-amino-5-nitro-benzonitrile)
- 71516-35-3(2-Methyl-3-nitrobenzonitrile)
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:939-79-7)3-nitro-P-tolunitrile

Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta
Suzhou Senfeida Chemical Co., Ltd
(CAS:939-79-7)4-Methyl-3-nitrobenzonitrile

Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta